![molecular formula C6H5Cl2N B1314159 2,4-Dichloro-5-methylpyridine CAS No. 56961-78-5](/img/structure/B1314159.png)
2,4-Dichloro-5-methylpyridine
Overview
Description
2,4-Dichloro-5-methylpyridine is a unique chemical compound with the empirical formula C6H5Cl2N . It has a molecular weight of 162.02 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methylpyridine involves a solution of phosphorus oxychloride in dichloromethane added to a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 ℃ . After stirring for 2 hours, the mixture is reacted at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methylpyridine is represented by the SMILES stringClC1=CC (Cl)=NC=C1C
. The InChI key for this compound is DUPJNQNLAKJWKU-UHFFFAOYSA-N
. Chemical Reactions Analysis
2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires the solvent dioxane .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methylpyridine is a colorless liquid . It has a molecular weight of 162.01 g/mol . It is slightly soluble in water . The compound should be stored in a cool, dark, and well-ventilated place .Scientific Research Applications
Pharmaceutical Intermediates
2,4-Dichloro-5-methylpyridine: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its role is crucial in the development of new drugs, where it serves as a building block for more complex molecules. The compound’s molecular structure allows for the introduction of additional functional groups, which can lead to the creation of a diverse array of pharmacologically active agents.
Agriculture
In the agricultural sector, 2,4-Dichloro-5-methylpyridine finds its application in the synthesis of agrochemicals . It is involved in the production of compounds that protect crops from pests and diseases, contributing to increased yield and food security.
Materials Science
The compound’s derivatives are explored in materials science for their potential use in creating new materials with desirable properties . Research is ongoing to determine how these derivatives can be incorporated into polymers or coatings to enhance durability, resistance, or other functional characteristics.
Chemical Synthesis
2,4-Dichloro-5-methylpyridine: is a valuable reagent in chemical synthesis, where it is used to construct complex organic molecules . Its presence in a synthetic pathway can significantly influence the route and yield of the desired end product, making it a compound of interest for synthetic chemists.
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of various chemicals suggests its indirect impact on environmental technologies . For instance, chemicals derived from 2,4-Dichloro-5-methylpyridine could be used in environmental remediation processes or as part of sensors and detectors for environmental monitoring.
Biochemistry
In biochemistry, intermediates like 2,4-Dichloro-5-methylpyridine are essential for studying biochemical pathways and processes . They can be used to mimic or inhibit natural compounds, helping scientists understand biological mechanisms and develop treatments for diseases.
Safety And Hazards
2,4-Dichloro-5-methylpyridine is toxic if swallowed . It causes serious eye damage and skin irritation . It may also cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dichloro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJNQNLAKJWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505457 | |
Record name | 2,4-Dichloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylpyridine | |
CAS RN |
56961-78-5 | |
Record name | 2,4-Dichloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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